![molecular formula C18H15NO2 B601780 2,4'-(2-Pyridylmethylene)diphenol CAS No. 16985-05-0](/img/structure/B601780.png)
2,4'-(2-Pyridylmethylene)diphenol
Overview
Description
“2,4’-(2-Pyridylmethylene)diphenol” is a chemical compound with the molecular formula C₁₈H₁₅NO₂ . Its molecular weight is 277.11±0 dalton . The compound is also known by its CAS Registry Number 16985-05-0 .
Molecular Structure Analysis
The molecular structure of “2,4’-(2-Pyridylmethylene)diphenol” can be represented by the canonical SMILES string: C1=CC=C (C (=C1)C (C2=CC=C (C=C2)O)C3=CC=CC=N3)O .
Scientific Research Applications
Thermophysical Property Data Analysis
“2,4’-(2-Pyridylmethylene)diphenol” is used in the generation of critically evaluated thermodynamic property data for pure compounds. These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Crystal Structure and DFT Studies
This compound has been synthesized and its structure determined by single crystal X-ray diffraction method. The compound crystallized in the orthorhombic system with space group P bcn . The hydrogen atoms of the -OH groups are in trans-position to the NH2 groups in the crystal structure of the title compound .
Hydrogen Bonding Interactions
The hydrogen bonding interactions in the crystal structure of “2,4’-(2-Pyridylmethylene)diphenol” have been investigated both experimentally and theoretically .
Endocrine Disruptor
Bisphenol A, a derivative of “2,4’-(2-Pyridylmethylene)diphenol”, is a synthetic xenoestrogenic chemical and endocrine disruptor .
Laxative Preparations
“Bisacodyl Impurity B” is an active ingredient in many rectal chemical stimulant preparations for defecation .
Hollow-type Suppositories
“Bisacodyl Impurity B” has been used in the preparation of hollow-type suppositories. These suppositories have been found to release the drug more rapidly and absorb more efficiently than conventional suppositories .
Future Directions
The ability to efficiently produce bisphenols from abundant, low-cost, and easily sourced bio-based substrates holds great promise for the development of more sustainable polymers . This could potentially apply to “2,4’-(2-Pyridylmethylene)diphenol” as well, but more research is needed in this area.
Mechanism of Action
Target of Action
Bisacodyl, the parent compound, is known to stimulate enteric neurons .
Mode of Action
Bisacodyl, the parent compound, works by stimulating enteric neurons to cause peristalsis, ie, colonic contractions . It is also a contact laxative; it increases fluid and salt secretion .
Biochemical Pathways
Bisacodyl is known to affect ion secretion into the lumen of the gut, involving potassium secretion when acting from the luminal site and nerve-mediated chloride and bicarbonate secretion once absorbed .
Pharmacokinetics
Bisacodyl is known to be deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (bhpm) by an intestinal deacetylase . The effect of Bisacodyl was sustained for up to 3.5 hours, which was the longest recording period .
Result of Action
Bisacodyl is known to directly enhance the motility, reduce transit time, and increase the water content of the stool .
properties
IUPAC Name |
2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAQDGAFHHTBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254175 | |
Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16985-05-0 | |
Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16985-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-(2-Pyridylmethylene)diphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-(2-PYRIDYLMETHYLENE)DIPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2GA7AVTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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